molecular formula C21H25NO4S B13897517 methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate

methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate

Cat. No.: B13897517
M. Wt: 387.5 g/mol
InChI Key: NXYFRMRKXSIELG-CMNDMHKISA-N
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Description

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate is a complex organic compound with a unique structure that includes an azetidine ring, a benzhydryl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as flow microreactor systems to introduce functional groups efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate is unique due to its specific structural features, such as the azetidine ring and the combination of benzhydryl and methylsulfonyl groups.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[(2S,3R)-1-benzhydryl-2-methylazetidin-3-yl]-2-methylsulfonylacetate

InChI

InChI=1S/C21H25NO4S/c1-15-18(20(21(23)26-2)27(3,24)25)14-22(15)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-20H,14H2,1-3H3/t15-,18+,20?/m0/s1

InChI Key

NXYFRMRKXSIELG-CMNDMHKISA-N

Isomeric SMILES

C[C@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C(=O)OC)S(=O)(=O)C

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C(=O)OC)S(=O)(=O)C

Origin of Product

United States

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